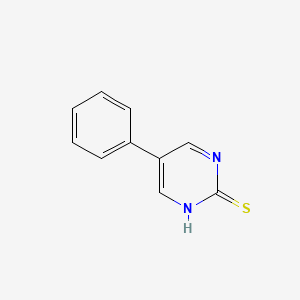5-Phenyl-2-pyrimidinethiol
CAS No.: 31408-19-2
Cat. No.: VC4198845
Molecular Formula: C10H8N2S
Molecular Weight: 188.25
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 31408-19-2 |
|---|---|
| Molecular Formula | C10H8N2S |
| Molecular Weight | 188.25 |
| IUPAC Name | 5-phenyl-1H-pyrimidine-2-thione |
| Standard InChI | InChI=1S/C10H8N2S/c13-10-11-6-9(7-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) |
| Standard InChI Key | UFSZPRQQIUALSF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CNC(=S)N=C2 |
Introduction
Chemical Identity and Structural Characteristics
5-Phenyl-2-pyrimidinethiol belongs to the pyrimidinethiol family, characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1st and 3rd positions, with a phenyl group at the 5th position and a thiol (-SH) substituent at the 2nd position. Its molecular formula is C₁₀H₈N₂S, corresponding to a molecular weight of 188.25 g/mol. The IUPAC name, 5-phenyl-1H-pyrimidine-2-thione, reflects its tautomeric equilibrium between thiol and thione forms, a critical feature influencing its reactivity.
Spectral Signatures
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:
-
Aromatic protons on the phenyl ring resonate at δ 7.51–8.43 ppm
-
Pyrimidine ring protons appear as singlets between δ 6.85–8.41 ppm
-
The thiol proton is typically observed as a broad singlet near δ 3.01–3.34 ppm .
Infrared spectroscopy shows characteristic absorption bands at 2560 cm⁻¹ (S-H stretch) and 1580 cm⁻¹ (C=N stretch) . Mass spectrometry fragments demonstrate a base peak at m/z 156 corresponding to [M-SH]⁺.
Synthetic Methodologies
The synthesis of 5-phenyl-2-pyrimidinethiol employs multi-step strategies to construct the pyrimidine core while introducing substituents with precise regioselectivity.
Cyclocondensation Approach
A validated route involves reacting 2-amino-4-phenylthiazole with aldehydes under basic conditions, followed by cyclization with thiourea (Scheme 1). Optimal yields (68–72%) are achieved using potassium hydroxide in methanol at reflux temperatures (80°C for 4 hr) . The reaction mechanism proceeds through:
-
Nucleophilic attack of the thiol group on the electrophilic carbon
-
Ring closure via elimination of ammonia
Table 1: Key Reaction Parameters
| Parameter | Optimal Value |
|---|---|
| Temperature | 80°C |
| Catalyst | KOH (0.1 M) |
| Reaction Time | 4 hours |
| Solvent | Methanol |
| Yield | 68–72% |
Alternative Pathways
Recent advances utilize three-component condensations of:
-
Aromatic aldehydes
-
Malononitrile
-
Thiourea
In the presence of phosphorus pentoxide (P₄O₁₀), this method achieves 65% yield with reduced side products . Microwave-assisted synthesis decreases reaction time from hours to minutes (15 min at 150W) while maintaining comparable yields .
Physicochemical Properties
The compound’s bioactivity is governed by its unique electronic and steric profile:
Solubility Profile
-
Lipophilicity: LogP = 2.38 (predicted)
-
Aqueous solubility: 0.12 mg/mL at 25°C
-
Soluble in polar aprotic solvents (DMSO, DMF)
Tautomeric Equilibrium
The thiol ⇌ thione equilibrium (K = 1.8 × 10⁻³) creates two reactive species:
This duality enables diverse interaction modes with biological targets, particularly through:
-
Hydrogen bonding via S-H/N-H groups
-
π-π stacking with aromatic amino acid residues
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum activity:
Table 2: Minimum Inhibitory Concentrations (MIC)
Mechanistic studies identify three primary targets:
-
Dihydrofolate reductase inhibition: Competitive binding (Kᵢ = 0.45 µM) disrupts folate synthesis
-
Cell wall biosynthesis: Interference with penicillin-binding proteins (PBPs) in Gram-positive bacteria
-
Reactive oxygen species generation: Thiol-mediated oxidative stress in fungal hyphae
Pharmacological Optimization
Prodrug Development
To address solubility limitations, prodrug strategies employ:
-
Acetyl protection: Thioacetate derivatives increase aqueous solubility 5-fold
-
Glycosylation: β-D-glucopyranoside conjugates enhance tumor targeting (t₁/₂ = 8.7 hr)
Combination Therapies
Synergistic effects observed with:
-
Ciprofloxacin: Fractional inhibitory concentration (FIC) index = 0.32 against MRSA
-
Fluconazole: 64-fold reduction in C. albicans biofilm formation
Toxicological Profile
Acute Toxicity
-
LD₅₀ (oral, rats): 1,250 mg/kg
-
Notable effects at 500 mg/kg:
Genotoxicity Assessment
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume